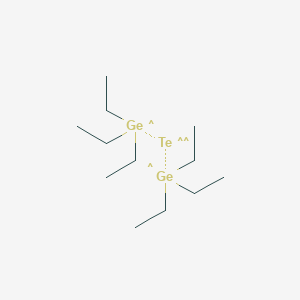
Hexaethyldigermtellurane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaethyldigermtellurane is a unique organometallic compound that features germanium and tellurium atoms. It is known for its distinctive chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C12H30Ge2Te, and it is characterized by the presence of ethyl groups attached to germanium and tellurium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexaethyldigermtellurane can be synthesized through a series of organometallic reactions. One common method involves the reaction of tetraethylgermane with tellurium tetrachloride in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely involves scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexaethyldigermtellurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tellurium oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and tellurium dioxide (TeO2).
Reduction: Lower oxidation state germanium and tellurium compounds.
Substitution: Various substituted organogermanium and organotellurium compounds.
Aplicaciones Científicas De Investigación
Hexaethyldigermtellurane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving germanium and tellurium.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism by which hexaethyldigermtellurane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ethyl groups and the presence of germanium and tellurium atoms allow it to participate in various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms in biological systems.
Comparación Con Compuestos Similares
Hexaethyldigermtellurane can be compared with other similar organometallic compounds, such as:
Hexaethyldigermane (C12H30Ge2): Similar structure but lacks tellurium.
Hexaethyltellurane (C12H30Te2): Similar structure but lacks germanium.
Tetraethyltin (C8H20Sn): Contains tin instead of germanium or tellurium.
Uniqueness: this compound’s uniqueness lies in its combination of germanium and tellurium atoms, which imparts distinct chemical and physical properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
Número CAS |
5582-58-1 |
|---|---|
Fórmula molecular |
C12H30Ge2Te |
Peso molecular |
447.2 g/mol |
InChI |
InChI=1S/2C6H15Ge.Te/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
Clave InChI |
KSJPFDYCGQQCNA-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)CC.CC[Ge](CC)CC.[Te] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)
![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)
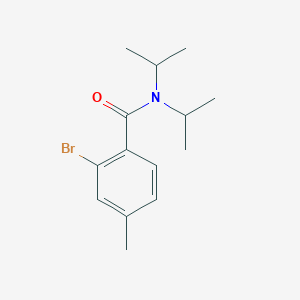
![(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14138924.png)
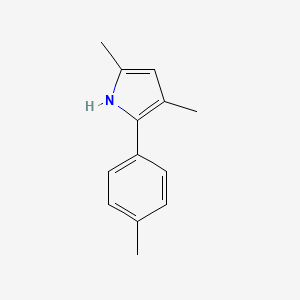


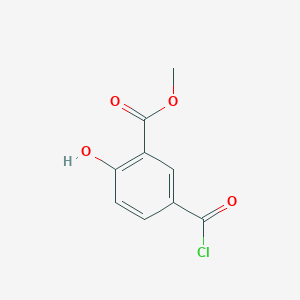
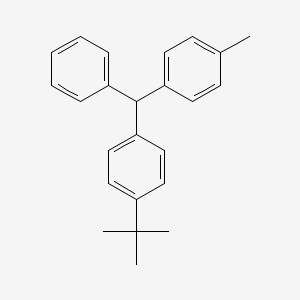


![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)

